molecular formula C19H22N2O4S2 B4657820 N-(3-methoxyphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide

N-(3-methoxyphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide

Cat. No. B4657820
M. Wt: 406.5 g/mol
InChI Key: OUEZCXQJGGEKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide, commonly known as MPTA, is a novel chemical compound that has gained significant attention in the field of scientific research. MPTA belongs to the class of sulfonamide compounds and has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. MPTA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. MPTA has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. MPTA has also been shown to reduce the activation of immune cells such as macrophages and neutrophils. In addition, MPTA has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPTA has several advantages for lab experiments, including its high purity and yield, its stability under various conditions, and its low toxicity. However, MPTA has some limitations, including its relatively high cost and the limited availability of the compound.

Future Directions

There are several future directions for the research on MPTA. One direction is to investigate the potential of MPTA as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of MPTA in more detail, including its interaction with specific enzymes and signaling pathways. Additionally, the development of new synthesis methods for MPTA may lead to more efficient and cost-effective production of the compound.

Scientific Research Applications

MPTA has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, MPTA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, MPTA has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. In biochemistry, MPTA has been used as a tool to investigate the role of sulfonamide compounds in various biochemical processes.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-25-16-6-4-5-15(13-16)20-19(22)14-26-17-7-9-18(10-8-17)27(23,24)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEZCXQJGGEKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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